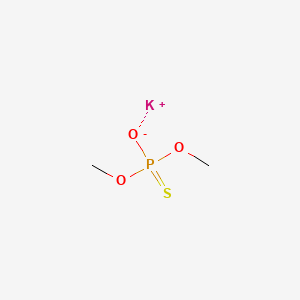
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Overview
Description
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, or 5-AFT-4CE, is a synthetic compound with a wide range of potential applications in scientific research. It has been used in a variety of studies, from biochemical and physiological effects to drug development.
Mechanism of Action
The mechanism of action of 5-AFT-4CE is not yet fully understood, however, it is believed to interact with proteins and small molecules in the body. It is thought to bind to certain proteins, which can then affect the biochemical and physiological processes in the body. In addition, 5-AFT-4CE is thought to interact with small molecules, such as hormones, which can then cause changes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AFT-4CE are not yet fully understood, however, it is believed to have a wide range of effects. It has been shown to have anti-inflammatory and anti-microbial properties, as well as to affect the metabolism of drugs in the body. In addition, it has been shown to have an effect on the immune system, as well as to have an effect on the nervous system.
Advantages and Limitations for Lab Experiments
The use of 5-AFT-4CE in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, and it is relatively non-toxic. However, there are also some limitations associated with the use of 5-AFT-4CE. For example, it is not very soluble in water, and it is not very soluble in organic solvents. In addition, it is not very soluble in lipids, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 5-AFT-4CE research. These include further exploration of its biochemical and physiological effects, as well as further investigation of its potential applications in drug development. In addition, further research could be done to investigate the mechanism of action of 5-AFT-4CE, as well as its interactions with proteins and small molecules. Finally, further research could be done to investigate the potential therapeutic applications of 5-AFT-4CE, as well as to explore its potential toxicity.
Scientific Research Applications
5-AFT-4CE has been used in a variety of scientific research studies, including those related to drug development, biochemical and physiological effects, and laboratory experiments. It has been used as a substrate for enzyme assays, as a model compound for drug development, and as a tool to study the interactions between proteins and small molecules. In addition, 5-AFT-4CE has been used to study the biochemical and physiological effects of drugs, as well as to study the effects of drugs on the body.
properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHZSTZVTDQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558517 | |
| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester | |
CAS RN |
28924-58-5 | |
| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B3064990.png)

![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)






